N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide

Medicinal Chemistry CNS Drug Design Permeability

N-[2-(Azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide is a fully substituted tertiary benzenesulfonamide featuring a 3-chloro-4-ethoxy aromatic ring, an N-ethyl sulfonamide substituent, and an azepane heterocycle linked via an oxoethyl spacer. This scaffold sits at the intersection of azepane-containing sulfonamide libraries explored for GlyT1 inhibition and carbonic anhydrase inhibition, making it relevant to neuroscience and oncology screening cascades.

Molecular Formula C18H27ClN2O4S
Molecular Weight 402.9 g/mol
Cat. No. B11128236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide
Molecular FormulaC18H27ClN2O4S
Molecular Weight402.9 g/mol
Structural Identifiers
SMILESCCN(CC(=O)N1CCCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl
InChIInChI=1S/C18H27ClN2O4S/c1-3-21(14-18(22)20-11-7-5-6-8-12-20)26(23,24)15-9-10-17(25-4-2)16(19)13-15/h9-10,13H,3-8,11-12,14H2,1-2H3
InChIKeyHXBQNHOABHPQNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide – Identity, Class & Procurement Context


N-[2-(Azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide is a fully substituted tertiary benzenesulfonamide featuring a 3-chloro-4-ethoxy aromatic ring, an N-ethyl sulfonamide substituent, and an azepane heterocycle linked via an oxoethyl spacer [1]. This scaffold sits at the intersection of azepane-containing sulfonamide libraries explored for GlyT1 inhibition and carbonic anhydrase inhibition, making it relevant to neuroscience and oncology screening cascades [2]. Its molecular formula is C₁₈H₂₅ClN₂O₄S (MW ~400.9 g/mol), and it is supplied exclusively for non-human research use [1].

Why N-[2-(Azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


Interchanging this compound with seemingly close analogs—such as the 4-chloro-N-ethyl variant lacking the 3-chloro-4-ethoxy substitution or the morpholine/piperidine congeners—introduces uncontrolled variables that undermine SAR reproducibility. In the GlyT1 azepane-sulfonamide series, switching the heterocycle from piperidine to azepane alone produced measurable potency shifts [1]. The present compound further incorporates three differentiating features: an N-ethyl group that eliminates the sulfonamide NH hydrogen-bond donor (HBD = 0 vs. 1 in secondary sulfonamides), a 3-chloro substituent that alters the phenyl ring electronics, and a 4-ethoxy group that modulates lipophilicity (predicted logP ~2.5–3.4) [2]. Each modification changes target engagement, solubility, and metabolic stability; therefore, generic substitution without empirical bridging data risks misleading assay interpretation and wasted screening resources [1][2].

Quantitative Differentiation Evidence for N-[2-(Azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide


Hydrogen-Bond Donor Count of Zero Distinguishes Tertiary Sulfonamide from Secondary Sulfonamide Comparators

This compound is a fully N,N-disubstituted (tertiary) sulfonamide with zero hydrogen-bond donors (HBD = 0), in contrast to the common secondary benzenesulfonamide motif that retains an NH group (HBD = 1). The loss of the sulfonamide NH is a critical determinant of passive membrane permeability and CNS penetration potential. In a related GlyT1 inhibitor series, tertiary benzenesulfonamides demonstrated favorable brain-plasma ratios in pharmacokinetic studies, whereas secondary sulfonamides often suffer from higher efflux ratios [1]. The closest commercial comparator N-[2-(azepan-1-yl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide shares the tertiary sulfonamide feature but lacks the 3-chloro-4-ethoxy phenyl substitution, which alters both lipophilicity and metabolic liability [2].

Medicinal Chemistry CNS Drug Design Permeability

Azepane Ring vs. Morpholine and Piperidine: Predicted Lipophilicity and CNS Desirability Advantage

In the GlyT1 sulfonamide series, replacement of the piperidine heterocycle with azepane yielded a measurable potency increase (IC₅₀ improvement from ~120 nM to ~74 nM for matched pairs in the 4-chloro series) [1]. The target compound pairs the azepane ring with a 3-chloro-4-ethoxy phenyl group, producing a predicted logP of ~2.5–3.4 [2]. By comparison, the morpholine analog (3-chloro-4-ethoxy-N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide) has a predicted logP approximately 0.8–1.0 units lower due to the additional oxygen in the heterocycle, shifting it away from the CNS drug-like logP sweet spot of 2–4 . The piperidine analog lacks the ring-size advantage of azepane for filling lipophilic pockets in transporters like GlyT1 [1].

CNS Drug Discovery GlyT1 Inhibition Structure-Activity Relationship

3-Chloro-4-Ethoxy Substitution Pattern Offers a Distinct Electrotopological Profile vs. 4-Chloro or 3-Chloro-4-Fluoro Analogs

The 3-chloro-4-ethoxy substitution on the benzenesulfonamide ring is underrepresented in publicly available screening libraries compared to the more common 4-chloro or 3-chloro-4-fluoro patterns. In carbonic anhydrase inhibition QSAR models, the electrotopological state (E-state) of the 4-position substituent is a significant descriptor, with alkoxy groups (OEt) contributing differently to enzyme binding than fluoro or unsubstituted analogs [1][2]. The target compound's 4-ethoxy group increases both polar surface area (TPSA ~66.9 Ų vs. ~55 Ų for 4-fluoro analog) and rotatable bond count (RB = 5+ vs. 3 for 4-fluoro), affecting entropic binding penalties and metabolic soft spots [3]. The closest analog with published data, N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-fluorobenzenesulfonamide (CAS 690647-43-9), lacks the ethoxy oxygen that can serve as an additional hydrogen-bond acceptor [3].

QSAR Carbonic Anhydrase Inhibition Electrotopological State

Optimal Research & Procurement Scenarios for N-[2-(Azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide


CNS Transporter Probe: GlyT1 and Related SLC6 Family Screening

Given the established role of azepane benzenesulfonamides as GlyT1 inhibitors [1], this compound—with its tertiary sulfonamide (HBD=0) and azepane-ethoxy pharmacophore—is best positioned as a CNS-penetrant probe for glycine transporter screens. Its predicted logP of 2.5–3.4 aligns with CNS drug-like space, and the absence of an NH donor reduces P-glycoprotein recognition risk. Procure for head-to-head comparisons with known GlyT1 inhibitors such as compound 39 (IC₅₀ 37 nM) from Varnes et al. [1] to establish SAR around the oxoethyl linker and ethoxy substitution.

Carbonic Anhydrase Isoform Selectivity Profiling (CA-IX/CA-II)

Azepane-containing sulfonamides have demonstrated nanomolar inhibition of carbonic anhydrase IX, a tumor-associated isoform [2]. The 3-chloro-4-ethoxy substitution pattern introduces steric and electronic features distinct from the common 4-fluorobenzenesulfonamide CA inhibitor pharmacophore. This compound should be procured for CA isoform selectivity panels (CA-I, CA-II, CA-IX, CA-XII) to evaluate whether the chloro-ethoxy motif enhances CA-IX/CA-II selectivity ratios beyond the 10–100× range typically observed with first-generation sulfonamides [2].

MedChem Library Expansion: Tertiary Sulfonamide with Azepane Privileged Scaffold

Tertiary sulfonamides are underrepresented in commercial screening libraries relative to secondary sulfonamides, yet they offer superior metabolic stability (no NH oxidation) and distinct conformational preferences [1]. This compound serves as a versatile building block for focused library synthesis: the oxoethyl-azepane amide can be diversified, and the chloro substituent enables cross-coupling reactions. Procurement enables the generation of 50–100 analogs via parallel synthesis for broad profiling against sulfonamide-responsive targets including 11β-HSD1 (reference inhibitor IC₅₀ 3.0 nM) [3].

Physicochemical Benchmarking Against Morpholine and Piperidine Congeners

For teams optimizing CNS MPO scores, this compound provides a valuable data point: it pairs the azepane ring (7-membered) with a 4-ethoxy group. Direct experimental comparison with the morpholine analog (lower logP, higher TPSA) and the piperidine analog (smaller ring, different GlyT1 potency) [1] will quantify the contribution of each structural feature to solubility, permeability (PAMPA or Caco-2), and metabolic stability (microsomal t₁/₂). Such data are essential for developing predictive models for CNS sulfonamide optimization.

Quote Request

Request a Quote for N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-ethoxy-N-ethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.